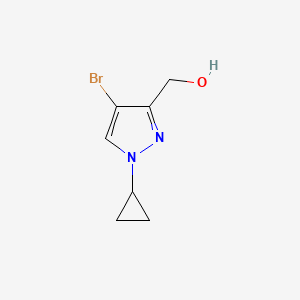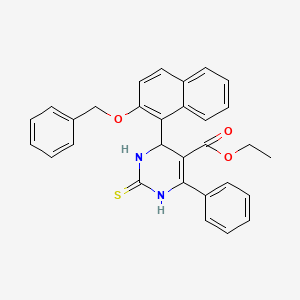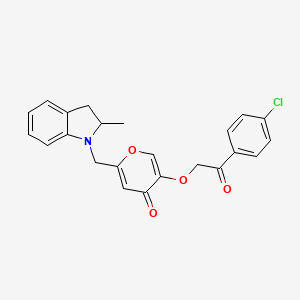
5-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((2-methylindolin-1-yl)methyl)-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((2-methylindolin-1-yl)methyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C23H20ClNO4 and its molecular weight is 409.87. The purity is usually 95%.
BenchChem offers high-quality 5-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((2-methylindolin-1-yl)methyl)-4H-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((2-methylindolin-1-yl)methyl)-4H-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis and crystal structures of similar compounds have been extensively studied. For instance, Şahin et al. (2011) synthesized compounds with comparable structures and analyzed their molecular geometries using density functional method (DFT) with comparisons to experimental data (Şahin et al., 2011).
- Another study by Salgın Gökşen et al. (2013) focused on the synthesis and theoretical calculations of new compounds, providing insights into their optimized geometrical parameters, vibrational frequencies, and chemical shift values (Salgın Gökşen et al., 2013).
Antimicrobial and Anticancer Activities
- Katariya et al. (2021) explored the anticancer activity of similar compounds, which were tested against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA). The study also evaluated their antibacterial and antifungal activities, showing effectiveness against pathogenic strains (Katariya et al., 2021).
Molecular Docking and Drug Design
- In the context of drug design, a study by Shim et al. (2002) investigated the molecular interaction of similar compounds with receptors, employing techniques like AM1 molecular orbital method for conformational analysis and comparative molecular field analysis (CoMFA) (Shim et al., 2002).
Electrochemical and Photochemical Applications
- Begley et al. (1974) studied the electroreduction and irradiation of similar pyrazoles, which led to the synthesis of pyrazolo[1,5-f]phenanthridine derivatives. This research has implications in the field of electrochemistry and photochemistry (Begley et al., 1974).
Polymer Science and Material Chemistry
- Zhao et al. (2014) researched donor-acceptor polymeric electrochromic materials, utilizing similar compounds. Their study provided insights into the electrochromic properties of polymers, which are significant for applications in NIR electrochromic devices (Zhao et al., 2014).
Antitubercular and Antioxidant Properties
- Al-Tamimi et al. (2018) performed a detailed analysis of oxadiazole derivatives' reactivity and their anti-tubercular activity, providing valuable information for the development of new anti-cancer drugs (Al-Tamimi et al., 2018).
Eigenschaften
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(2-methyl-2,3-dihydroindol-1-yl)methyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO4/c1-15-10-17-4-2-3-5-20(17)25(15)12-19-11-21(26)23(14-28-19)29-13-22(27)16-6-8-18(24)9-7-16/h2-9,11,14-15H,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCSTFZJJKMYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((2-methylindolin-1-yl)methyl)-4H-pyran-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2571521.png)
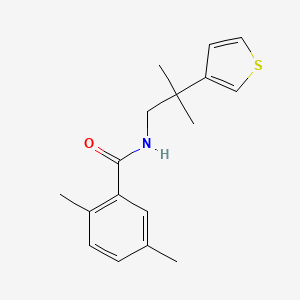
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2571525.png)

![N-(4-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2571528.png)
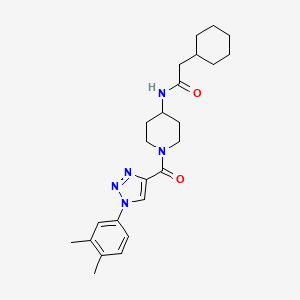
![1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B2571532.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2571533.png)
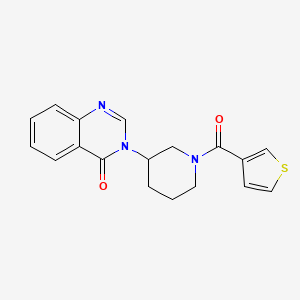
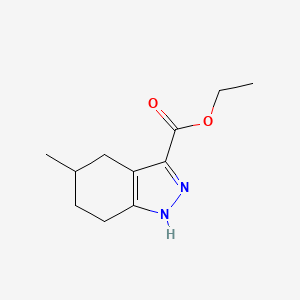
![N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2571537.png)
